

# Application Notes and Protocols for In Vivo Evaluation of PF-3882845

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## Compound of Interest

Compound Name: PF-3882845

Cat. No.: B609923

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These application notes provide detailed protocols for the in vivo assessment of **PF-3882845**, a non-steroidal mineralocorticoid receptor (MR) antagonist. The following sections outline experimental procedures for evaluating the efficacy of **PF-3882845** in preclinical models of renal injury and hypertension, accompanied by quantitative data and visualizations to facilitate experimental design and data interpretation.

## Overview of PF-3882845

**PF-3882845** is a potent and selective non-steroidal mineralocorticoid receptor antagonist.[1][2] It has been investigated for its potential therapeutic benefits in conditions such as hypertension and nephropathy.[1] In preclinical studies, **PF-3882845** has demonstrated the ability to prevent renal injury and reduce blood pressure.[1][3] Its mechanism of action involves blocking the binding of aldosterone to the mineralocorticoid receptor, thereby inhibiting the downstream signaling that leads to sodium and water retention, potassium excretion, and pro-fibrotic and pro-inflammatory effects.[3][4]

## In Vivo Experimental Models

### Aldosterone-Induced Renal Injury Model in Uninephrectomized Sprague-Dawley Rats

This model is designed to assess the efficacy of MR antagonists in preventing aldosterone-mediated renal damage.[3][5]

Objective: To evaluate the renal protective effects of **PF-3882845** against aldosterone-induced fibrosis and albuminuria.

Animal Model:

- Species: Sprague-Dawley (SD) rats[3]
- Sex: Male
- Initial Preparation: Uninephrectomy (surgical removal of one kidney) to exacerbate the effects of aldosterone on the remaining kidney.[3]
- Diet: High-salt diet (e.g., 0.3% NaCl) to promote hypertension and renal damage.[3]

Experimental Protocol:

- Acclimatization: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment.[6] Provide ad-libitum access to food and water.[4]
- Uninephrectomy: Surgically remove one kidney from each rat under appropriate anesthesia. Allow for a recovery period.
- Aldosterone Administration: Implant osmotic mini-pumps for continuous infusion of aldosterone for a period of 27 days to induce renal injury.[3][5]
- Treatment Groups:
  - Vehicle Control (Sham-operated)
  - Vehicle + Aldosterone
  - **PF-3882845** (e.g., 5, 15, and 50 mg/kg, administered twice daily (BID) by oral gavage)[3][5]

- Positive Control (e.g., Eplerenone at various doses)[3]
- Drug Administration: Administer **PF-3882845** or vehicle twice daily via oral gavage for the duration of the 27-day aldosterone infusion.[3]
- Monitoring and Sample Collection:
  - Urine Collection: Collect urine at baseline (Day 0), Day 14, and Day 27 to measure the urinary albumin to creatinine ratio (UACR).[3]
  - Blood Collection: Collect blood samples at Day 14 and Day 27 to measure serum potassium (K+) levels.[3]
  - Terminal Procedures (Day 27):
    - Collect terminal blood samples for plasma biomarker analysis (e.g., osteopontin).[3][4]
    - Euthanize animals and harvest the remaining kidney for histological analysis (e.g., collagen IV staining) and gene expression analysis (e.g., pro-fibrotic genes).[3]

## Dahl Salt-Sensitive (DSS) Rat Model of Hypertension and Nephropathy

This model is used to evaluate the antihypertensive and renal protective effects of compounds in a genetic model of salt-induced hypertension.[1]

Objective: To assess the ability of **PF-3882845** to attenuate blood pressure and reduce urinary albumin in a model of salt-sensitive hypertension.

Animal Model:

- Species: Dahl Salt-Sensitive (DSS) rats[1]
- Diet: High-salt diet to induce hypertension.

Experimental Protocol:

- Acclimatization: Acclimate DSS rats to the housing conditions.

- Induction of Hypertension: Feed the rats a high-salt diet.
- Treatment Groups:
  - Vehicle Control
  - **PF-3882845** (oral administration)[1]
  - Positive Control (e.g., Eplerenone)[1]
- Drug Administration: Administer **PF-3882845** or vehicle orally for the duration of the study.[1]
- Endpoints:
  - Blood Pressure: Monitor blood pressure regularly.
  - Urinary Albumin: Measure urinary albumin excretion to assess renal protection.[1]

## Data Presentation

### Efficacy of PF-3882845 in Aldosterone-Induced Renal Injury Model

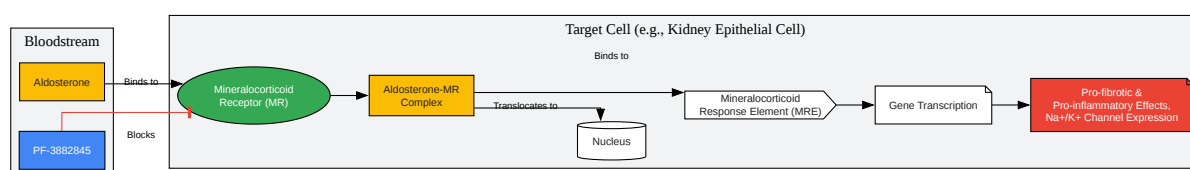
Treatment Group	Dose (mg/kg, BID)	UACR Reduction (Day 26)	Serum K+ Elevation	Collagen IV Staining Prevention
PF-3882845	5	Efficacious[3]	Potent[3]	Efficacious[3][5]
15	Efficacious[3]	Potent[3]	Efficacious[3][5]	
50	Efficacious[3]	Potent[3]	Efficacious[3][5]	
Eplerenone	15	Not Efficacious	Less Potent[3]	Not Efficacious
50	Not Efficacious	Less Potent[3]	Not Efficacious	
450	Efficacious[3]	Potent[3]	Efficacious[3][5]	

## Effect of PF-3882845 on Plasma Osteopontin in Aldosterone-Induced Renal Injury

Treatment Group	Dose (mg/kg, BID)	Plasma Osteopontin Levels (ng/mL, Mean $\pm$ SEM)
Study A		
Vehicle	-	93.6 $\pm$ 16.4
Vehicle + Aldosterone	-	345 $\pm$ 205[3][4]
Eplerenone + Aldosterone	15	204 $\pm$ 35.1
50	234 $\pm$ 85.6	
450	62.2 $\pm$ 7.98[3][4]	
Study B		
Vehicle	-	87.3 $\pm$ 13.9[3][4]
Vehicle + Aldosterone	-	494 $\pm$ 90.1[3][4]

## Visualizations

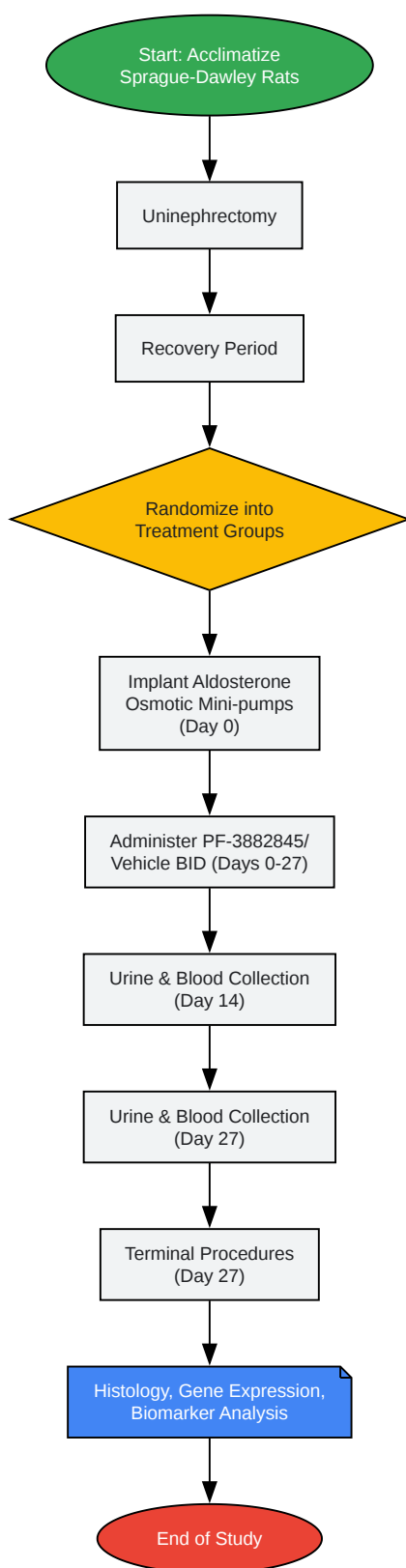
### Signaling Pathway of Mineralocorticoid Receptor Antagonism



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Caption: Mechanism of action of **PF-3882845** as a mineralocorticoid receptor antagonist.

## Experimental Workflow for Aldosterone-Induced Renal Injury Model



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Caption: Workflow for the in vivo evaluation of **PF-3882845** in a rat model of renal injury.

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